molecular formula C8H11NO6 B10783477 Acpt-II

Acpt-II

Cat. No.: B10783477
M. Wt: 217.18 g/mol
InChI Key: FERIKTBTNCSGJS-OBLUMXEWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions typically include the use of strong acids or bases to facilitate the cyclization process and subsequent functional group modifications .

Industrial Production Methods

Industrial production of Acpt-II is not widely documented, but it likely involves similar synthetic routes as those used in laboratory settings, scaled up to accommodate larger quantities. The process would include rigorous purification steps to ensure the compound’s purity and stability .

Chemical Reactions Analysis

Types of Reactions

Acpt-II undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

Acpt-II has a wide range of applications in scientific research:

Mechanism of Action

Acpt-II exerts its effects by binding to the large extracellular domain of metabotropic glutamate receptors, known as the Venus flytrap module. This binding prevents the closure of the module, thereby inhibiting the receptor’s activation. This mechanism is crucial for modulating glutamatergic transmission and has potential therapeutic implications for neuroprotection .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Acpt-II

This compound is unique in its specific binding affinity and its ability to modulate multiple subtypes of metabotropic glutamate receptors. This makes it a valuable tool in research for understanding the diverse roles of these receptors in neurological processes .

Properties

IUPAC Name

(1R,2S)-4-aminocyclopentane-1,2,4-tricarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO6/c9-8(7(14)15)1-3(5(10)11)4(2-8)6(12)13/h3-4H,1-2,9H2,(H,10,11)(H,12,13)(H,14,15)/t3-,4+,8?
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FERIKTBTNCSGJS-OBLUMXEWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CC1(C(=O)O)N)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H](CC1(C(=O)O)N)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.